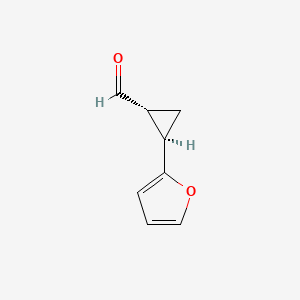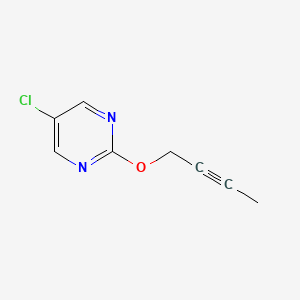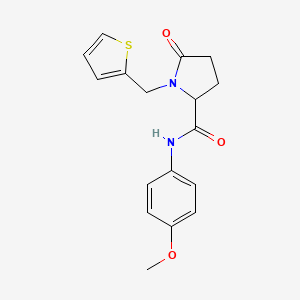![molecular formula C20H22N4O3S B2722612 1-[3-[4-(1-Methylbenzimidazol-2-yl)piperazin-1-yl]sulfonylphenyl]ethanone CAS No. 836669-89-7](/img/structure/B2722612.png)
1-[3-[4-(1-Methylbenzimidazol-2-yl)piperazin-1-yl]sulfonylphenyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds often involves a multi-step procedure . For instance, structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized through a multi-step procedure . Their structures were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .Molecular Structure Analysis
The molecular structure of this compound is complex, and it’s part of a larger family of compounds known as benzimidazoles . Benzimidazoles are common structural units in pharmacological drugs and medicinal chemistry .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds are often complex and involve multiple steps . For instance, the construction of the desired benzene ring containing 1–2 diamino groups followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring .Scientific Research Applications
Synthesis and Chemical Characterization
Synthesis of Bioactive Derivatives The synthesis of sulfonamide and amide derivatives incorporating the piperazine ring and imidazo[1,2-b]pyridazine moiety demonstrates the chemical versatility and potential pharmacological applications of this compound. These derivatives were synthesized and characterized for their antimicrobial, antifungal, and antimalarial activities, indicating the compound's utility in developing new therapeutic agents (Bhatt, Kant, & Singh, 2016).
Analytical Method Development A high-performance liquid chromatography (HPLC) method was validated for the simultaneous and quantitative determination of UV-filters in cosmetics, showcasing the analytical applications of related compounds in ensuring product safety and compliance (Nyeborg, Pissavini, Lemasson, & Doucet, 2010).
Pharmacological Applications
Antibacterial and Antifungal Activities Azole-containing piperazine derivatives were synthesized and evaluated for their in vitro antibacterial and antifungal activities. These compounds showed moderate to significant activity, highlighting the potential of such structures in developing new antimicrobial agents (Gan, Fang, & Zhou, 2010).
Antiproliferative and Anticancer Potential The compound and its derivatives have been evaluated for their antiproliferative activity against various cancer cell lines, including breast cancer cells. This research underscores the potential of these molecules in cancer therapy (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).
Novel HDAC Inhibitors Research into the selective inhibition of histone deacetylase (HDAC) has identified derivatives as potential candidates for anticancer therapy, demonstrating the compound's utility in exploring new therapeutic pathways (Wang, Kofler, Brosch, Melesina, Sippl, Martinez, & Easmon, 2015).
properties
IUPAC Name |
1-[3-[4-(1-methylbenzimidazol-2-yl)piperazin-1-yl]sulfonylphenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-15(25)16-6-5-7-17(14-16)28(26,27)24-12-10-23(11-13-24)20-21-18-8-3-4-9-19(18)22(20)2/h3-9,14H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDRFSLRHFSALB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-[4-(1-Methylbenzimidazol-2-yl)piperazin-1-yl]sulfonylphenyl]ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(cyclohexen-1-yl)ethyl]-N'-(oxolan-2-ylmethyl)oxamide](/img/structure/B2722529.png)

![2-(2-oxopropyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2722532.png)
![4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2722534.png)
![2-[(4-Methylphenyl)sulfonyl]pyridine-3-carbaldehyde](/img/structure/B2722537.png)
![3-(3,5-Dimethylpyrazol-1-yl)-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazine](/img/structure/B2722539.png)
methanone O-(2-phenoxyethyl)oxime](/img/structure/B2722541.png)

![7-methoxy-2-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]-2,3,4,5-tetrahydro-1H-2-benzazepine](/img/structure/B2722543.png)
![Ethyl 5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2722545.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2722549.png)
![2-chloro-N-(2-methylpropyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2722551.png)
